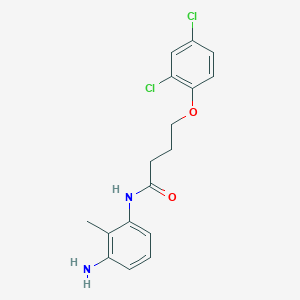

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2/c1-11-14(20)4-2-5-15(11)21-17(22)6-3-9-23-16-8-7-12(18)10-13(16)19/h2,4-5,7-8,10H,3,6,9,20H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDSKZITBHQMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2,4-dichlorophenol.

Formation of Intermediate: The 2,4-dichlorophenol is reacted with butyric acid or its derivatives under suitable conditions to form 4-(2,4-dichlorophenoxy)butanoic acid.

Amidation Reaction: The intermediate 4-(2,4-dichlorophenoxy)butanoic acid is then reacted with 3-amino-2-methylphenol in the presence of coupling agents such as carbodiimides to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The dichlorophenoxy group can be reduced to form corresponding phenol derivatives.

Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Phenol derivatives with reduced chlorine content.

Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes related to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Estimated based on structural analogs.

Key Comparative Insights :

Substituent Effects on Bioactivity: The 3-amino-2-methylphenyl group in the target compound provides a balance of hydrophilicity (via -NH₂) and steric hindrance (via -CH₃), which may optimize receptor binding compared to analogs like the 2-ethylphenyl (hydrophobic) or acetylphenyl (polar but metabolically labile) derivatives .

Molecular Weight and Pharmacokinetics :

- Higher molecular weight analogs (e.g., benzodioxin derivative at 382.24 g/mol ) may face challenges in bioavailability due to reduced diffusion rates, whereas the target compound (~350–360 g/mol) likely occupies a favorable range for oral absorption.

Metabolic Stability :

- Acetylated derivatives are prone to hydrolysis, whereas the fluorine-substituted analog and the benzodioxin derivative may exhibit prolonged half-lives due to electron-withdrawing effects and structural rigidity, respectively.

Synthetic Complexity: The amino group in the target compound may require protective strategies during synthesis, as seen in methods for related butanamides (e.g., DMF-mediated coupling reactions ). In contrast, ethyl or acetyl analogs can be synthesized via straightforward alkylation/acylation.

Biological Activity

Overview

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide is an organic compound classified as an amide. Its structure features an amino group, a methyl group, and a dichlorophenoxy group attached to a butanamide backbone. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₁₆H₁₅Cl₂N₂O₂. The compound's structure can be represented as follows:

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, influencing various biological processes.

- Receptor Modulation : The compound could interact with specific receptors, altering cellular signaling pathways.

- Gene Expression : It has the potential to influence gene expression related to its biological effects, particularly in inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may suppress pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro tests have shown its potential to inhibit these cytokines in human liver hepatocytes .

- Anticancer Properties : The compound is being investigated for its anticancer effects, particularly against specific cancer cell lines. Its structural analogs have demonstrated selective cytotoxicity in various studies .

- Antimicrobial Activity : There are indications that it may possess antimicrobial properties, although detailed studies are still required to confirm this activity.

In Vitro Studies

A study conducted on related compounds indicated that modifications in the phenoxy group significantly affect anti-inflammatory activity. Compounds similar to this compound were tested for their ability to inhibit IL-1β and IL-6 mRNA expression in vitro. The results showed significant inhibition of these cytokines without cytotoxic effects at specific concentrations .

In Vivo Studies

In vivo experiments have demonstrated that compounds derived from similar scaffolds can alleviate inflammation induced by lipopolysaccharides (LPS) in animal models. These studies measured levels of inflammatory markers and showed a decrease in ALT and AST levels, indicating low hepatotoxicity while maintaining anti-inflammatory efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide | Contains chlorination variation | Potentially different toxicity profile |

| 4-(2-Chloro-5-methylphenoxy)-N-(3-amino-2-methylphenyl)butanamide | Variation in methyl substitution | Altered solubility and activity |

| N-(3-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | Acetyl group substitution | Investigated for anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, and how can reaction conditions be systematically optimized?

- Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or amino-substituted aromatic precursors. For example, analogous compounds are synthesized via nucleophilic substitution between acyl chlorides and amines under controlled conditions (e.g., dichloromethane solvent with triethylamine as a base at 273 K) . Optimization strategies include adjusting stoichiometry, temperature, and catalyst selection. Reaction progress can be monitored using TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization (e.g., from toluene) enhances yield and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

- Answer :

- NMR : and NMR are critical for verifying the amide linkage and aromatic substitution patterns. For example, in related amides, the acetamide moiety shows characteristic peaks at δ 2.1–2.3 ppm (CH) and δ 7.0–8.5 ppm (aromatic protons) .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for structurally similar compounds like N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, where dihedral angles between aromatic rings were measured .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Samples are analyzed at intervals via UV-Vis spectroscopy (for degradation products) and HPLC (for purity retention). For example, fluorometric methods have been used to track fluorescence intensity changes in related amides under stress conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding interactions in medicinal chemistry applications?

- Answer :

- Quantum Chemical Calculations : Tools like Gaussian or ORCA can model reaction pathways (e.g., hydrolysis or enzymatic interactions). For instance, reaction path search methods based on density functional theory (DFT) predict transition states and intermediates .

- Molecular Docking : Software such as AutoDock Vina evaluates binding affinities to biological targets (e.g., enzymes or receptors). The 2,4-dichlorophenoxy group may exhibit hydrophobic interactions with active sites, as seen in agrochemical analogs .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Answer :

- Dynamic Effects : NMR may average signals from conformational isomers, while X-ray provides a static snapshot. For example, in N-(3-Chloro-4-fluorophenyl) derivatives, rotational barriers around the amide bond can cause discrepancies. Variable-temperature NMR or solid-state NMR can reconcile these differences .

- Crystallization Artifacts : X-ray structures may reflect packing forces rather than solution-phase geometry. Cross-validation with IR spectroscopy (amide I/II bands) and computational geometry optimization is recommended .

Q. What experimental models are suitable for studying the compound’s pharmacokinetic and toxicity profiles?

- Answer :

- In Vitro Models : Liver microsomes (CYP450 metabolism), Caco-2 cells (permeability), and Ames tests (mutagenicity) are standard. The 2,4-dichlorophenoxy moiety may require specific assays for oxidative metabolism due to its halogenated nature .

- In Vivo Models : Rodent studies can assess bioavailability and organ-specific toxicity. Dose-response curves and histopathological analysis are critical, as demonstrated for brominated acetamide derivatives .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for large-scale synthesis?

- Answer : AI algorithms integrate reaction kinetics, thermodynamics, and fluid dynamics to simulate reactor performance. For example, COMSOL can model heat transfer in exothermic amidation reactions, minimizing side-product formation. Real-time data feedback loops refine parameters like stirring rate and cooling efficiency .

Methodological Considerations

Q. What strategies mitigate side reactions during the synthesis of halogenated amides?

- Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or phthaloyl groups to shield reactive amines during halogenation steps .

- Low-Temperature Conditions : Reduce electrophilic substitution by maintaining reactions below 273 K, as shown in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide .

Q. How can researchers validate the compound’s role in material science applications (e.g., thermal stability or electronic properties)?

- Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures; the 2,4-dichlorophenoxy group may enhance thermal resistance compared to non-halogenated analogs .

- Cyclic Voltammetry : Evaluates redox behavior relevant to electronic applications. The electron-withdrawing dichlorophenoxy moiety could stabilize charge-transfer complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.